Aletamine hydrochloride

概要

準備方法

合成経路と反応条件: アレッタミン塩酸塩の合成にはいくつかの段階が含まれます。一般的な方法の1つは、ベンゼンエタンアミンとアリルブロミドを反応させてα-アリルフェネチルアミンを形成することから始まります。 この中間体は、塩酸と反応させて塩酸塩に変換されます .

工業生産方法: アレッタミン塩酸塩の工業生産は、通常、同じ合成経路に従いますが、規模が大きくなります。このプロセスには、反応温度やpHなどの反応条件を慎重に管理して、最終生成物の高収率と純度を確保することが含まれます。

化学反応の分析

Metabolism of Ketamine Hydrochloride

Ketamine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2B6 and CYP2A6, producing pharmacologically active metabolites:

Key Metabolic Pathways

-

N-Dealkylation :

Ketamine is demethylated to norketamine (primary metabolite), retaining 1/3 of ketamine’s anesthetic potency.

-

Hydroxylation :

Norketamine is hydroxylated on the cyclohexane ring to form hydroxynorketamine.

-

Non-Enzymatic Dehydration :

Hydroxynorketamine loses water to form dehydronorketamine.

Key Research Findings

-

Enantiomer Effects : S-ketamine is 2–4× more potent than R-ketamine due to differences in receptor binding and metabolism .

-

Flow Reactor Advantages : Continuous flow synthesis improves purity (>99%) and reduces batch-to-batch variability compared to traditional methods .

-

Impurity Control : Optimized washing steps reduce residue on ignition from 3.00% to <0.10%, enhancing product quality .

科学的研究の応用

Pharmacological Applications

-

Antidepressant Research

- Aletamine hydrochloride may exhibit antidepressant properties similar to those observed in ketamine, which has been extensively studied for its rapid antidepressant effects. While direct studies on aletamine are sparse, the mechanism of action involving NMDA receptor antagonism and modulation of glutamatergic transmission could be relevant .

-

Neurological Disorders

- Given its structural characteristics, aletamine could potentially be explored for therapeutic applications in neurological disorders such as depression, anxiety, and possibly neurodegenerative diseases. The existing literature on related compounds indicates that modulation of neurotransmitter systems can lead to significant improvements in symptoms associated with these conditions .

- Pain Management

Case Studies and Clinical Evidence

While direct clinical evidence specifically for this compound is limited, insights can be drawn from related compounds:

- Ketamine Infusions : A study involving repeated ketamine infusions demonstrated significant efficacy in patients with treatment-resistant depression (TRD). Patients experienced rapid symptom relief within hours of administration, suggesting that compounds with similar mechanisms might yield comparable results .

- Status Asthmaticus Treatment : Case reports have highlighted the successful use of ketamine in managing severe asthma exacerbations. These findings suggest that aletamine could also be investigated for respiratory conditions due to its potential bronchodilatory effects .

Research Trends and Future Directions

The exploration of this compound's applications is still in its infancy. However, ongoing research into related compounds indicates several promising avenues:

- Neuropharmacology : Continued investigation into the neuropharmacological effects of aletamine could reveal new therapeutic strategies for mood disorders.

- Analgesic Development : Further studies could assess the efficacy of aletamine in pain management protocols, particularly for patients unresponsive to conventional therapies.

Data Summary Table

| Application Area | Potential Effects | Supporting Evidence |

|---|---|---|

| Antidepressant Research | Rapid symptom relief | Studies on ketamine's effects on TRD |

| Neurological Disorders | Modulation of neurotransmitter systems | Literature on phenethylamines |

| Pain Management | Analgesic properties | Evidence from related compound studies |

| Respiratory Conditions | Potential bronchodilation | Case reports on ketamine use in asthma |

作用機序

アレッタミン塩酸塩の正確な作用機序は完全には解明されていません。アレッタミン塩酸塩は、脳内の神経伝達物質系と相互作用することで効果を発揮すると考えられています。 ドーパミン弱拮抗薬と高親和性κ-オピオイド受容体アゴニストとして作用する可能性があります . これらの相互作用は、気分、知覚、および痛み感覚に影響を与える可能性があります。

類似化合物:

アンフェタミン: 両方の化合物はフェネチルアミンファミリーに属し、興奮作用があります.

メタンフェタミン: 構造と機能が似ていますが、より強力で乱用の可能性が高いです.

メチルフェニデート: 化学構造は異なりますが、同様の治療目的で使用されます.

独自性: アレッタミン塩酸塩は、抗うつ作用、神経保護作用、鎮痛作用を組み合わせている点でユニークです。 他のフェネチルアミンとは異なり、研究および潜在的な治療応用のための貴重な化合物となる独自の活性プロファイルを持っています .

類似化合物との比較

Amphetamine: Both compounds belong to the phenethylamine family and have stimulant properties.

Methamphetamine: Similar in structure and function, but with higher potency and abuse potential.

Methylphenidate: Used for similar therapeutic purposes but with a different chemical structure.

Uniqueness: Aletamine Hydrochloride is unique due to its combination of antidepressant, neuroprotective, and analgesic properties. Unlike other phenethylamines, it has a distinct activity profile that makes it a valuable compound for research and potential therapeutic applications .

生物活性

Aletamine hydrochloride, chemically known as α-allylphenethylamine, is an organic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenethylamine backbone with an allyl group at the alpha position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Activity

- A study highlighted that derivatives of Aletamine exhibited significant antiviral activity against H5N1 virus, with growth inhibition values reaching up to 91.2% while maintaining low cytotoxicity levels .

- The mechanism of action involves increasing lipophilicity and electron-withdrawing properties of substituents on the anilide ring, enhancing antiviral efficacy .

2. Antimicrobial Properties

- Aletamine has shown promising results against various bacterial strains. For instance, it demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

- The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

3. Anticancer Potential

- Research indicates that Aletamine derivatives exhibit significant cytotoxicity against multiple cancer cell lines, including pancreatic carcinoma and breast cancer cells. IC50 values for these compounds were reported in nanomolar concentrations, suggesting strong antiproliferative effects .

- The proposed mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to apoptosis in cancer cells .

Table 1: Summary of Biological Activities of this compound

| Activity | Target | Effectiveness | Mechanism |

|---|---|---|---|

| Antiviral | H5N1 Virus | 91.2% inhibition | Lipophilicity enhancement |

| Antimicrobial | Pseudomonas aeruginosa | Effective (Inhibition Zone: 22 mm) | Membrane disruption |

| Klebsiella pneumoniae | Effective (Inhibition Zone: 25 mm) | Metabolic pathway inhibition | |

| Anticancer | Pancreatic Carcinoma | IC50: 20.1 nM | Tubulin polymerization interference |

| Breast Cancer (MCF-7) | IC50: 14 nM | ROS generation leading to apoptosis |

Case Studies

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral potential of Aletamine derivatives against H5N1. The results indicated a strong correlation between the chemical structure modifications and enhanced antiviral activity, suggesting a pathway for developing effective antiviral agents against emerging viral threats.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of Aletamine derivatives on various cancer cell lines. The findings revealed that specific modifications to the phenethylamine structure significantly increased cytotoxicity, indicating that Aletamine could serve as a lead compound for novel anticancer therapies.

特性

CAS番号 |

4255-24-7 |

|---|---|

分子式 |

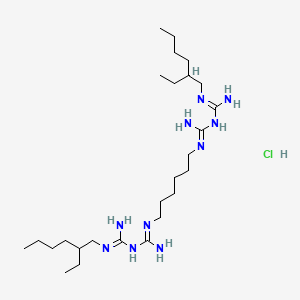

C26H57ClN10 |

分子量 |

545.3 g/mol |

IUPAC名 |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |

InChIキー |

JEPAQYCCAYFOBU-UHFFFAOYSA-N |

SMILES |

C=CCC(CC1=CC=CC=C1)N.Cl |

正規SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

4255-24-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

4255-23-6 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

aletamine aletamine hydrochloride aletamine hydrochloride, (+-)-isomer alfetadrine alfetamin alfetamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。